Bienvenue dans la boutique en ligne BenchChem!

Zalunfiban

Pharmacodynamics Prehospital Care Acute Coronary Syndrome

Zalunfiban (RUC-4) is the only subcutaneous GP IIb/IIIa antagonist designed for first-medical-contact STEMI intervention. Unlike IV agents (eptifibatide, tirofiban), its 15-min onset, ~1-hour half-life, and non-activating αIIbβ3 binding mechanism enable prehospital antiplatelet protocols without thrombocytopenia risk. Ideal for clinical trial material, pharmacodynamic studies, or comparator assays requiring transient, reversible platelet inhibition. Procure this unique tool compound for translational cardiovascular research.

Molecular Formula C16H18N8O2S
Molecular Weight 386.4 g/mol
CAS No. 1448313-27-6
Cat. No. B610598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZalunfiban
CAS1448313-27-6
SynonymsRUC-4;  RUC 4;  RUC4
Molecular FormulaC16H18N8O2S
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=O)N3C(=N2)SC(=N3)C4=CC(=CN=C4)NC(=O)CN
InChIInChI=1S/C16H18N8O2S/c17-7-13(25)20-11-5-10(8-19-9-11)15-22-24-14(26)6-12(21-16(24)27-15)23-3-1-18-2-4-23/h5-6,8-9,18H,1-4,7,17H2,(H,20,25)
InChIKeyLTVKZVGAALCRFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Zalunfiban (CAS 1448313-27-6) Procurement Guide: Subcutaneous GP IIb/IIIa Inhibitor for Prehospital STEMI


Zalunfiban (RUC-4) is a second-generation, small-molecule glycoprotein IIb/IIIa (integrin αIIbβ3) receptor antagonist [1] with a molecular weight of 386.4 g/mol [2]. It is designed for single-dose subcutaneous administration at first medical contact in patients with suspected ST-elevation myocardial infarction (STEMI) [3]. The compound demonstrates potent and selective inhibition of the platelet αIIbβ3 receptor (IC50 = 45 nM) .

Why Generic Substitution of Zalunfiban with Alternative GP IIb/IIIa Inhibitors Fails: A Scientific Justification


Zalunfiban exhibits a distinct pharmacological profile compared to traditional intravenous GP IIb/IIIa inhibitors (abciximab, eptifibatide, tirofiban) and other antiplatelet agents (selatogrel). Key differentiators include its subcutaneous route of administration enabling prehospital use [1], a rapid onset of action (90% platelet inhibition within 15 minutes) [2], a short half-life (~1 hour) allowing rapid platelet function recovery [3], and a unique binding mechanism that avoids inducing the conformational changes in the αIIbβ3 receptor implicated in thrombocytopenia associated with other small-molecule GPIs [4]. These features preclude simple interchangeability with other in-class compounds and necessitate specific procurement for prehospital STEMI applications.

Zalunfiban Procurement Evidence: Quantitative Differentiation vs. Comparators


Rapid Subcutaneous Onset: 90% Platelet Inhibition in 15 Minutes vs. Delayed Oral Antiplatelet Onset

Zalunfiban achieves 90% inhibition of platelet aggregation within 15 minutes of a single subcutaneous injection [1]. This contrasts with oral P2Y12 inhibitors (e.g., clopidogrel, ticagrelor), which require hours to reach peak effect, making them unsuitable for prehospital STEMI intervention.

Pharmacodynamics Prehospital Care Acute Coronary Syndrome

Short Half-Life and Rapid Platelet Function Recovery: ~1 Hour vs. 2-2.5 Hours for Tirofiban/Eptifibatide

In a Phase 1 pharmacokinetic study, zalunfiban exhibited a median half-life of 0.96 hours (approximately 1 hour) and was undetectable in whole blood beyond 4 hours post-injection [1]. In comparison, the intravenous GP IIb/IIIa inhibitors tirofiban and eptifibatide have reported plasma half-lives of approximately 2.0 and 2.5 hours, respectively, with platelet function recovery taking 4-8 hours [2]. This rapid clearance profile of zalunfiban may reduce the risk of prolonged bleeding complications.

Pharmacokinetics Bleeding Risk Perioperative Management

No Dose Adjustment Required for Impaired Renal Function vs. Eptifibatide/Tirofiban

Unlike eptifibatide and tirofiban, which are substantially excreted unchanged in the urine and require dose adjustments in patients with renal impairment [1], zalunfiban is primarily metabolized to the inactive M1 metabolite, with unchanged drug accounting for only 1.31% of the administered dose recovered in urine over 48 hours [2]. This metabolic profile suggests that renal function-based dose adjustment may not be required for zalunfiban.

Pharmacokinetics Renal Impairment Dosing

Potent Inhibition of TRAP-Induced Platelet Aggregation at Cmax vs. Selatogrel

In an in vitro study comparing clinically relevant concentrations, zalunfiban demonstrated significantly greater potency than the P2Y12 antagonist selatogrel in inhibiting platelet aggregation induced by thrombin receptor agonist peptide (TRAP). At their respective Cmax concentrations, zalunfiban showed greater inhibition of maximal aggregation (MA) in response to TRAP [1]. This difference is attributed to zalunfiban's downstream mechanism of action, directly blocking the final common pathway of platelet aggregation (GP IIb/IIIa), as opposed to selatogrel's upstream inhibition of the P2Y12 receptor.

Pharmacodynamics Thrombin Pathway Mechanism of Action

Dose-Dependent Improvement in TIMI Flow Grade: 88% TIMI 2/3 Flow at 0.110 mg/kg

A post-hoc analysis of the Phase IIa CEL-02 study demonstrated a clear dose-response relationship between zalunfiban and infarct-related artery (IRA) patency. TIMI flow grade 2 or 3 was observed in 1/7 patients (14%) at 0.075 mg/kg, 6/9 patients (67%) at 0.090 mg/kg, and 7/8 patients (88%) at 0.110 mg/kg (p-trend = 0.004) [1]. The CELEBRATE Phase 3 trial further confirmed that zalunfiban improved coronary blood flow compared to placebo, with a corrected TIMI frame count (cTFC) of 109 for zalunfiban versus 176 for placebo (p=0.012) [2].

Angiography Reperfusion Clinical Trial

Favorable Severe Bleeding Profile vs. Placebo in Phase 3 Trial

In the pivotal Phase 3 CELEBRATE trial (N=2467), the incidence of GUSTO severe or life-threatening bleeding was similar between patients receiving zalunfiban (1.2%) and placebo (0.8%), with a p-value of 0.40 [1]. This indicates that zalunfiban's potent antiplatelet effect did not come at the cost of increased major bleeding events, a critical safety benchmark for antithrombotic agents.

Safety Bleeding Clinical Trial

Zalunfiban Application Scenarios: Prehospital STEMI and Clinical Research


Prehospital Administration for ST-Elevation Myocardial Infarction (STEMI)

Zalunfiban is specifically designed for subcutaneous injection by first responders or ambulance personnel upon first medical contact with a suspected STEMI patient [6]. The rapid onset (90% platelet inhibition in 15 minutes) [2] and short half-life (~1 hour) [3] provide a therapeutic window to achieve early infarct-related artery patency (as evidenced by improved TIMI flow) [4] before the patient reaches the catheterization lab, without increasing the risk of severe bleeding [5].

Clinical Research Investigating GP IIb/IIIa-Induced Thrombocytopenia Mechanisms

Because zalunfiban binds to the αIIbβ3 receptor without inducing the major conformational changes that are hypothesized to create neoepitopes and trigger immune-mediated thrombocytopenia [6], it serves as a unique tool compound. Researchers can use zalunfiban as a 'non-activating' comparator to study the mechanisms underlying thrombocytopenia associated with traditional small-molecule GP IIb/IIIa inhibitors like eptifibatide and tirofiban [2].

Pharmacology Studies Requiring a Reversible GP IIb/IIIa Antagonist with Rapid Offset

The short plasma half-life (0.96 hours) and rapid recovery of platelet function (approximately 2 hours) of zalunfiban [6] make it a suitable agent for in vivo or ex vivo studies requiring transient, reversible inhibition of platelet aggregation. This property is particularly valuable for investigating platelet biology and thrombus formation dynamics where prolonged inhibition would confound experimental outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zalunfiban

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.